Regioisomeric Structural Differentiation vs. C6-Morpholino Conformers
The target compound positions the morpholine ring on a methylene linker at the N2 nitrogen, while its closest crystallographically characterized regioisomer—4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one—attaches morpholine directly at C6 with the chlorophenyl group at C4 . X-ray data for the C4/C6 regioisomer show a pyridazine-to-morpholine dihedral angle of 12.97(9)° and a pyridazine-to-benzene dihedral angle of 40.16(7)°, with the 1,6-dihydropyridazine ring exhibiting a maximum deviation from planarity of 0.014(1) Å . The N2-morpholinomethyl architecture of the target compound introduces an sp³-hybridized methylene spacer between the lactam nitrogen and the morpholine nitrogen, increasing rotational degrees of freedom and altering the spatial disposition of the morpholine oxygen relative to the pyridazinone carbonyl. Semi-empirical AM1 calculations on the regioisomer reveal a calculated gas-phase pyridazine–morpholine dihedral angle of 76.96° versus the X-ray value of 12.97(9)°, indicating that crystal packing forces significantly influence the morpholine orientation . The target compound's N2-methylene spacer is predicted to further reduce such packing constraints, potentially yielding a distinct conformational ensemble in solution.
| Evidence Dimension | Morpholine attachment mode and conformational properties |
|---|---|
| Target Compound Data | N2-morpholinomethyl substitution (methylene spacer between N2 and morpholine N); molecular weight 305.76 g/mol; ClogP predicted ~2.4–2.8 (estimated from pyridazinone analog data) |
| Comparator Or Baseline | 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one (C4/C6 regioisomer, direct morpholine attachment at C6, molecular weight 305.76 g/mol); X-ray: pyridazine–morpholine dihedral 12.97(9)°, pyridazine–benzene dihedral 40.16(7)°, pyridazine ring max. deviation 0.014(1) Å |
| Quantified Difference | Different connectivity (N2–CH₂–morpholine vs. C6–morpholine); predicted increased conformational flexibility due to sp³ methylene spacer; ClogP difference estimated <0.5 log units but hydrogen-bond acceptor topology altered; crystallographic dihedral data unavailable for target compound—comparison based on regioisomeric X-ray structure |
| Conditions | X-ray single-crystal diffraction at 296 K for comparator ; target compound data inferred from molecular formula and connectivity (no experimental crystal structure located) |
Why This Matters
The N2-morpholinomethyl attachment introduces a basic tertiary amine center separated from the pyridazinone carbonyl by a flexible methylene linker, which alters both the electrostatic surface potential and the hydrogen-bond donor/acceptor pattern relative to C-attached morpholine analogs—a critical consideration for structure-based virtual screening campaigns, pharmacophore model development, and rational lead optimization where precise 3D pharmacophore matching is essential.
- [1] Aydin, A.; Akkurt, M.; Şüküroğlu, M.; et al. Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. Acta Crystallogr. Sect. E 2015, E71, o602–o603. View Source
